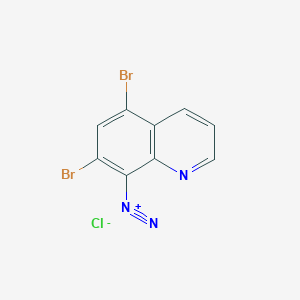![molecular formula C17H10Cl3N3O B14226803 2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-71-8](/img/structure/B14226803.png)
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of multiple chlorine atoms and a carboxamide group, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of 2,3-dichloropyridine as a starting material, which undergoes a series of reactions including halogenation, amination, and acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide: This compound shares a similar pyridine structure but differs in the presence of a propanamide group.
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Another related compound with a similar pyridine core but different substituents.
Uniqueness
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific arrangement of chlorine atoms and the carboxamide group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
824952-71-8 |
|---|---|
Fórmula molecular |
C17H10Cl3N3O |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H10Cl3N3O/c18-10-8-13(19)15(22-9-10)11-4-1-2-6-14(11)23-17(24)12-5-3-7-21-16(12)20/h1-9H,(H,23,24) |
Clave InChI |
POUZRUPCZLSIKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)Cl)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


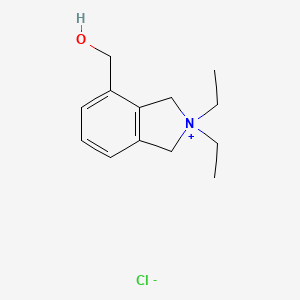
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
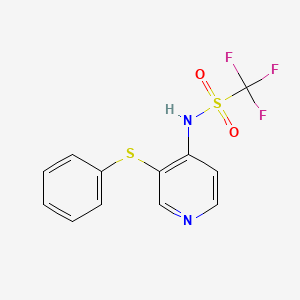
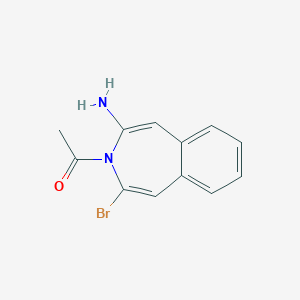
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
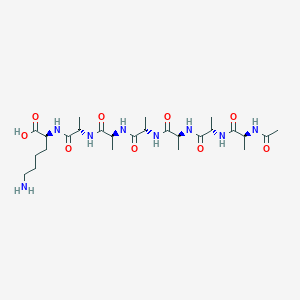
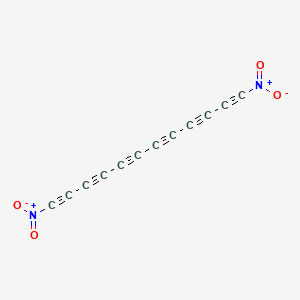
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
